Cyano(phenylazo)acetic acid ethyl ester

説明

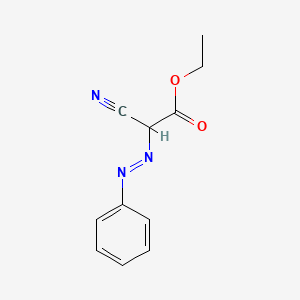

Cyano(phenylazo)acetic acid ethyl ester is an organic compound characterized by the presence of a cyano group, a phenylazo group, and an ethyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyano(phenylazo)acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with phenyl diazonium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

Formation of Phenyl Diazonium Salt: Aniline is diazotized using sodium nitrite and hydrochloric acid to form phenyl diazonium chloride.

Coupling Reaction: The phenyl diazonium chloride is then reacted with ethyl cyanoacetate in the presence of a base such as sodium acetate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

化学反応の分析

Types of Reactions: Cyano(phenylazo)acetic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Reduction Reactions: The azo group can be reduced to form corresponding amines.

Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions:

Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the azo group.

Condensation: Reagents such as hydrazine or hydroxylamine can be used for condensation reactions under mild conditions.

Major Products:

Reduction Products: Aniline derivatives.

Condensation Products: Various heterocyclic compounds, depending on the nucleophile used.

科学的研究の応用

Cyano(phenylazo)acetic acid ethyl ester has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with specific properties, such as dyes and pigments.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of cyano(phenylazo)acetic acid ethyl ester involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the azo group can participate in redox reactions. The compound can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Ethyl cyanoacetate: Similar in structure but lacks the phenylazo group.

Phenylazoacetic acid: Similar but lacks the cyano and ethyl ester groups.

Cyanoacetic acid ethyl ester: Similar but lacks the phenylazo group.

Uniqueness: Cyano(phenylazo)acetic acid ethyl ester is unique due to the combination of the cyano, phenylazo, and ethyl ester groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

生物活性

Cyano(phenylazo)acetic acid ethyl ester (CPEE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to CPEE, with a focus on its antitumor and antioxidant activities.

Chemical Structure and Properties

CPEE is characterized by its unique structure, which includes a cyano group, an azo linkage, and an ethyl ester functional group. Its molecular formula is . The presence of the cyano group contributes to its reactivity, while the phenylazo moiety may enhance its biological activity through interactions with biological targets.

Synthesis of this compound

The synthesis of CPEE typically involves the reaction of cyanoacetic acid with phenylhydrazine under acidic conditions. This process can yield various derivatives that may exhibit different biological activities. The synthesis pathway is crucial as it determines the purity and yield of the final product, which are essential for subsequent biological evaluations.

Antitumor Activity

Recent studies have evaluated the antitumor potential of CPEE against various cancer cell lines. The compound has shown significant inhibitory effects on tumor cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) models. For instance, one study reported a GI50 value of approximately 66.6 µM for MCF-7 cells, indicating moderate efficacy in inhibiting cell growth compared to other tested compounds .

| Cell Line | GI50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 66.6 | Significant |

| NCI-H460 | 12.0 | High |

| Other Tumor Lines | Varies | Moderate to Marginal |

Antioxidant Activity

CPEE has also been investigated for its antioxidant properties. The compound exhibits a capacity to scavenge free radicals, which is critical in mitigating oxidative stress associated with various diseases. In comparative studies, CPEE was found to possess antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

- Antitumor Evaluation : In a detailed study focusing on various derivatives of cyanoacetic acid esters, CPEE was identified as one of the more potent compounds against specific tumor cell lines, demonstrating selective cytotoxicity that warrants further investigation into its mechanism of action .

- Antioxidant Assessment : Another research effort highlighted the antioxidant potential of CPEE through DPPH radical scavenging assays. The results indicated that CPEE could effectively reduce oxidative stress markers in vitro, suggesting its potential application in protective therapies against oxidative damage .

特性

IUPAC Name |

ethyl 2-cyano-2-phenyldiazenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAUOILIPHYSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271343 | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15106-65-7 | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15106-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cyano(phenylazo)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。